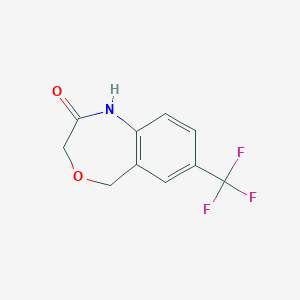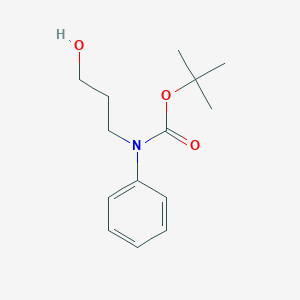
tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique chemical structure, which includes a tert-butyl group, a hydroxypropyl group, and a phenyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-hydroxypropyl)-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxypropyl group can lead to the formation of a ketone or aldehyde.
Reduction: The reduction of the carbamate moiety can yield an amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, such as nitro (NO2) or bromo (Br) groups.
科学的研究の応用
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate involves its interaction with specific molecular targets in the body. The compound can act as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions. This inhibition can occur through the formation of a covalent bond between the carbamate moiety and the active site of the enzyme, leading to a decrease in enzyme activity. The hydroxypropyl and phenyl groups can also interact with other molecular targets, such as receptors and proteins, through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has an additional hydroxyl group on the propyl chain, which can lead to different chemical reactivity and biological activity.
Tert-butyl N-(3-hydroxypropyl)carbamate: Lacks the phenyl group, which can affect its overall stability and interactions with molecular targets.
Tert-butyl N-phenylcarbamate: Lacks the hydroxypropyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,16H,7,10-11H2,1-3H3 |
InChIキー |
XSVHXQLAYYQIJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)
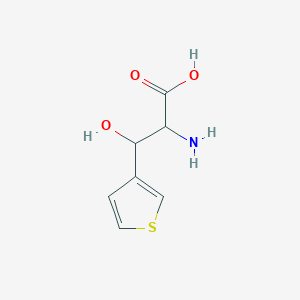
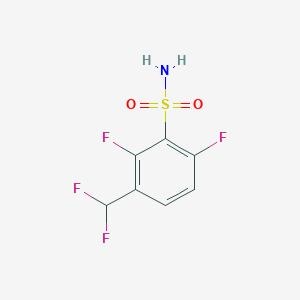

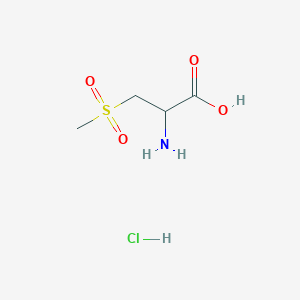

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)


